molecular formula C19H17N3O B11507281 1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea

1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea

Cat. No.: B11507281
M. Wt: 303.4 g/mol
InChI Key: UPXCBBPQNFFUIM-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea is a synthetic organic compound that features a unique structure combining a phenylcyclopropyl group and a quinolinylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea typically involves the following steps:

    Formation of 1-Phenylcyclopropylamine: This can be achieved by the cyclopropanation of styrene using a suitable reagent like diazomethane, followed by reduction to yield 1-phenylcyclopropylamine.

    Coupling with Quinoline-3-carbonyl Chloride: The 1-phenylcyclopropylamine is then reacted with quinoline-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and automated systems for the coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the quinoline ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the phenylcyclopropyl group may interact with hydrophobic pockets in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Phenylcyclopropyl)-3-quinolin-2-ylurea
  • 1-(1-Phenylcyclopropyl)-3-quinolin-4-ylurea
  • 1-(1-Phenylcyclopropyl)-3-isoquinolin-3-ylurea

Uniqueness

1-(1-Phenylcyclopropyl)-3-quinolin-3-ylurea is unique due to the specific positioning of the quinoline moiety at the 3-position, which can significantly influence its binding affinity and specificity towards biological targets compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1-(1-phenylcyclopropyl)-3-quinolin-3-ylurea

InChI

InChI=1S/C19H17N3O/c23-18(22-19(10-11-19)15-7-2-1-3-8-15)21-16-12-14-6-4-5-9-17(14)20-13-16/h1-9,12-13H,10-11H2,(H2,21,22,23)

InChI Key

UPXCBBPQNFFUIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)NC3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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